Nicotine

Description

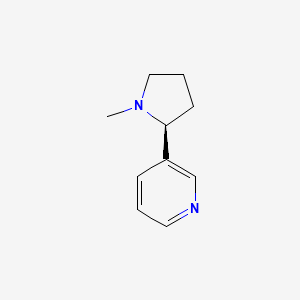

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020930 | |

| Record name | (-)-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nicotine appears as a colorless to light yellow or brown liquid. Combustible. Toxic by inhalation and by skin absorption. Produces toxic oxides of nitrogen during combustion., Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide] [NIOSH], Liquid, OILY COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale-yellow to dark-brown liquid with a fish-like odor when warm., Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide] | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

476.1 °F at 745 mmHg (EPA, 1998), 247 °C; 125 deg at 18 mm Hg, 476.1 °F at 745 mmHg, 482 °F (Decomposes) | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

203 °F (NIOSH, 2023), 214 °F (101 °C), 95 °C c.c., 203 °F | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NTP, 1992), Miscible with water below 60 °C; very sol in alcohol, chloroform, ether, petroleum ether, kerosene, oils, Slightly soluble in ligroin, In water, 1X10+6 mg/L at 25 °C (miscible), 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0097 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.00925 at 20 °C/4 °C, Relative density (water = 1): 1.01, 1.01 | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.61 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.61 (Air = 1), Relative vapor density (air = 1): 5.6, 5.61 | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 143.24 °F (EPA, 1998), 0.08 [mmHg], Vapor pressure: 1 MM HG @ 61.8 °C, 0.038 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.006, 0.08 mmHg | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to pale yellow, oily liquid, Thick, water-white, levarotatory oil turning brown on exposure to air, Pale-yellow to dark brown liquid | |

CAS No. |

54-11-5; 22083-74-5, 54-11-5 | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Nicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M3C89ZY6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-110 °F (EPA, 1998), -79 °C, -80 °C, -110 °F | |

| Record name | NICOTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICOTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NICOTINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/396 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nicotine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Molecular and Cellular Pharmacology of Nicotine

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) as Primary Targets

Nicotinic acetylcholine receptors are the principal molecular targets for nicotine (B1678760). nih.govwpmucdn.com These receptors are polypeptides that respond to the endogenous neurotransmitter acetylcholine, as well as to exogenous ligands like this compound. wikipedia.org Found in the central and peripheral nervous systems, muscles, and other tissues, nAChRs are involved in fundamental processes such as fast synaptic transmission and modulating neuronal excitability. nih.govnih.gov When an agonist, such as this compound or acetylcholine, binds to the nAChR, it induces a conformational change in the receptor protein, causing the opening of an integrated ion channel. wikipedia.orgjove.com This channel is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and in some cases, calcium (Ca²⁺). wikipedia.org The net influx of positively charged ions leads to depolarization of the cell membrane, which can trigger an action potential and subsequent cellular responses, including the release of various neurotransmitters. youtube.comdrugbank.com

Structural and Functional Characterization of nAChR Subtypes

Nicotinic acetylcholine receptors are pentameric proteins, meaning they are composed of five subunits arranged symmetrically around a central, water-filled pore that functions as the ion channel. nih.govresearchgate.net The vast diversity of nAChRs arises from the combination of different subunits that make up this pentameric structure. nih.gov In vertebrates, 17 distinct nAChR subunits have been identified, encoded by a multigene family. wikipedia.orgfrontiersin.org These subunits are broadly categorized into neuronal types (α2–α10 and β2–β4) and muscle types (α1, β1, γ, δ, ε). wikipedia.orgnih.gov The specific combination of these subunits dictates the receptor's pharmacological and biophysical properties, including its affinity for ligands, ion permeability, and desensitization kinetics. nih.govnih.gov

Each subunit consists of a large extracellular N-terminal domain, four transmembrane domains (M1-M4), and a short extracellular C-terminus. nih.gov The N-terminal domain is critical for ligand binding. nih.gov The diversity in subunit composition allows for a wide range of nAChR subtypes with distinct expression patterns and functions throughout the nervous system. nih.gov

Alpha subunits are defined by the presence of a pair of adjacent cysteine residues in their N-terminal domain, which is a critical component of the agonist-binding site. nih.govguidetopharmacology.org Different alpha subunits confer distinct properties to the receptor complex.

α2, α3, α4, α6 : These subunits typically combine with β subunits to form heteromeric receptors. omicsonline.orgnews-medical.net

α3 subunits are prominently expressed in autonomic ganglia, often in combination with β4 subunits (α3β4), playing a key role in the peripheral nervous system. news-medical.netclinpgx.org The α3β4 subtype has also been linked to this compound dependence. jneurosci.org

α4 subunits, most commonly paired with β2 subunits (α4β2), form the most abundant high-affinity this compound binding sites in the brain. omicsonline.orgnih.govpnas.org These α4β2* receptors are crucial in mediating the rewarding and addictive properties of this compound. clinpgx.orgnih.gov

α2 subunits are less widespread but contribute to nAChRs in specific brain regions. nih.gov

α6 subunits are also found in combination with β2 subunits, particularly in dopamine-releasing areas of the brain, and are involved in this compound's effects on the dopamine (B1211576) system. nih.govnih.gov

α5 : This subunit is considered an "accessory" or modulatory subunit. It does not typically form a functional receptor on its own or in a pair with a β subunit but can co-assemble with other α and β pairs, such as α4β2 or α3β4. guidetopharmacology.orgnih.gov Its inclusion can alter receptor properties, such as increasing calcium permeability and the rate of desensitization. wpmucdn.comnih.gov A specific polymorphism in the gene for the α5 subunit (CHRNA5) is linked to an increased risk for tobacco dependence. wpmucdn.com

α7 : The α7 subunit is unique in that it can form functional homomeric receptors (composed of five α7 subunits). omicsonline.org These receptors are widely distributed in the brain and are characterized by a lower affinity for this compound, rapid desensitization kinetics, and high permeability to calcium ions. nih.gov They are also known to bind the snake toxin α-bungarotoxin. nih.gov

α9, α10 : These subunits are primarily found outside the brain, particularly in the cochlear and vestibular hair cells of the inner ear. guidetopharmacology.orgnews-medical.net The α9 subunit can form homomeric receptors, but it most often co-assembles with the α10 subunit to form functional α9α10 heteromeric receptors. frontiersin.orgguidetopharmacology.org These receptors are notable because this compound acts as an antagonist at this subtype. wikipedia.org

Beta subunits are essential components of heteromeric nAChRs, forming the complementary part of the agonist-binding site and influencing receptor function. frontiersin.org

β2 : This is the most prevalent β subunit in the brain and is a critical component of the high-affinity this compound receptors, most commonly in the (α4)₂(β2)₃ combination. nih.govnih.govpnas.org The β2 subunit is essential for the rewarding effects of this compound and regulates dopamine release. nih.gov Mice lacking the β2 subunit show a significant reduction in this compound self-administration. pnas.org

β3 : Similar to the α5 subunit, β3 is considered an accessory subunit that can co-assemble with other αβ pairs, such as α4β2 or α3β4. clinpgx.orgnih.gov While it doesn't directly form the primary binding site, its inclusion can modulate receptor function, including sensitivity to activation and calcium permeability. nih.gov

β4 : The β4 subunit is highly expressed in the peripheral nervous system, often pairing with the α3 subunit to form the main ganglionic nAChR subtype (α3β4). clinpgx.orgnih.gov It is also present in some brain regions. nih.gov

The functional diversity of nAChRs is further expanded by their subunit stoichiometry—the precise number and arrangement of each subunit within the pentameric structure.

Homomeric Receptors : These receptors are composed of five identical subunits. The most well-characterized example is the α7 nAChR. omicsonline.org The α9 subunit can also form homopentamers. frontiersin.org

Heteromeric Receptors : These are formed from a combination of different subunits, typically α and β subunits. researchgate.net The subunit composition can vary, leading to a wide array of receptor subtypes. nih.gov For instance, neuronal receptors are often formed by combinations of α2-α6 with β2-β4 subunits. frontiersin.org

A crucial aspect of heteromeric receptor structure is that even with the same subunit types, different stoichiometries can exist. The α4β2 nAChR, for example, can assemble in two primary stoichiometries:

(α4)₂(β2)₃ : This configuration has two α4 subunits and three β2 subunits. It exhibits a high sensitivity and high affinity for acetylcholine and this compound. researchgate.netnih.gov

(α4)₃(β2)₂ : This arrangement contains three α4 subunits and two β2 subunits. It is characterized by a lower sensitivity and lower affinity for agonists. researchgate.netnih.gov

Similarly, the α3β4 receptor can exist in (α3)₂(β4)₃ and (α3)₃(β4)₂ stoichiometries, and chronic exposure to this compound has been shown to favor the assembly of the (α3)₂(β4)₃ configuration. jneurosci.org This ability to form different stoichiometric variants adds another layer of complexity to nicotinic signaling, allowing for nuanced regulation of neuronal function. nih.gov

| Subunit/Configuration | Type | Common Partners | Key Characteristics | Primary Location |

|---|---|---|---|---|

| α4β2 | Heteromeric | α5, β3 | High affinity for this compound; exists in high-sensitivity [(α4)₂(β2)₃] and low-sensitivity [(α4)₃(β2)₂] forms. nih.govresearchgate.netnih.gov | Central Nervous System (widespread) nih.gov |

| α7 | Homomeric | N/A | Low affinity for this compound, high Ca²⁺ permeability, binds α-bungarotoxin. nih.gov | Central Nervous System, Immune Cells nih.govmdpi.com |

| α3β4 | Heteromeric | α5 | Primary receptor in autonomic ganglia. news-medical.netclinpgx.org | Peripheral Nervous System (Autonomic Ganglia) news-medical.net |

| α5 | Accessory | α4, β2, α3, β4 | Modulates receptor function, increases desensitization and Ca²⁺ permeability. wpmucdn.comnih.gov | Central and Peripheral Nervous System nih.gov |

| α9α10 | Heteromeric | N/A | This compound acts as an antagonist; involved in sensory processing. wikipedia.orgmdpi.com | Inner Ear (Cochlear Hair Cells) guidetopharmacology.orgnews-medical.net |

| β2 | Component | α4, α6 | Critical for high-affinity this compound binding and reward pathways. pnas.orgnih.gov | Central Nervous System (widespread) nih.gov |

Ligand Binding and Receptor Activation Mechanisms

The binding of a ligand like this compound to an nAChR is a highly specific process that initiates a rapid sequence of events leading to channel opening. The binding site itself is a pocket located in the extracellular domain at the interface between two adjacent subunits. wikipedia.orgfrontiersin.org In heteromeric receptors, the binding site is typically formed at an α-β subunit interface, with the α subunit providing the "principal" face and the adjacent β subunit providing the "complementary" face. frontiersin.orgwikipedia.org Homomeric α7 receptors form their binding sites at the interface between two α subunits. wikipedia.org

For the channel to open efficiently, two agonist molecules must typically bind to the receptor's two binding sites. wikipedia.org This binding stabilizes the receptor in its open conformational state, allowing ions to flow down their electrochemical gradient. wikipedia.org The channel opens rapidly, within microseconds, and generally remains open for only a few milliseconds before closing and entering a desensitized state. wikipedia.org

This compound's interaction with nAChRs is complex and subtype-dependent.

Agonistic Action : At the majority of nAChR subtypes, including the prevalent α4β2* and α7 receptors in the brain, this compound acts as an agonist. wikipedia.orgwikipedia.org This means it binds to the receptor and activates it, mimicking the effect of the endogenous neurotransmitter, acetylcholine. drugbank.comwikipedia.org This activation leads to the depolarization of the neuron and the release of various neurotransmitters, such as dopamine, acetylcholine, and norepinephrine (B1679862), which contribute to this compound's psychoactive effects. nih.govyoutube.com

Antagonistic Action : In contrast, at the α9α10 nAChR subtype, this compound functions as a receptor antagonist. wikipedia.org This means that it binds to the receptor but fails to activate it, instead blocking the receptor from being activated by its natural agonist, acetylcholine. wikipedia.org This antagonistic action at α9α10 receptors, which are found in sensory hair cells, is thought to contribute to mild analgesic effects. wikipedia.org

Furthermore, while this compound is an agonist, its prolonged presence leads to a phenomenon called desensitization . Unlike acetylcholine, which is rapidly broken down in the synapse by the enzyme acetylcholinesterase, this compound persists for a longer duration. omicsonline.orgnih.gov This sustained presence of the agonist causes the nAChRs to enter a desensitized state, where they become temporarily unresponsive to further stimulation by either this compound or acetylcholine. youtube.comnih.gov This functional inactivation is a key aspect of this compound's chronic effects on the nervous system. nih.gov

Receptor Desensitization and Inactivation Kinetics

Prolonged or repeated exposure of nAChRs to an agonist like this compound leads to a time-dependent decrease in the receptor's response, a phenomenon known as desensitization. rupress.orguky.edu During desensitization, the receptor enters a stable, non-conducting conformational state where the ion channel is closed, even though the agonist remains bound. rupress.orgnih.govrupress.org This process is an intrinsic molecular property of the receptor. nih.gov Desensitization is accompanied by a significant increase in the receptor's affinity for the agonist, which is attributed to this conformational change. nih.govrupress.orgnih.gov

The kinetics of nAChR desensitization are complex and can be biphasic, involving both fast and slow components. nih.gov Studies on human α4β2-nAChRs have identified time constants for fast and slow desensitization upon exposure to ACh or this compound. The fast component occurs on a millisecond timescale (e.g., ~70 ms), while the slow component is on the order of hundreds of milliseconds to seconds (e.g., ~700 ms). nih.gov The transition to the desensitized state is thought to occur mainly from the open-channel conformation when an agonist is bound. rupress.org

Several factors can modulate the kinetics of desensitization. The process is dependent on both the concentration of the agonist and the duration of exposure. uky.edu Additionally, cellular factors and external signals can influence desensitization. For instance, phosphorylation of the receptor by protein kinases such as PKA and PKC has been shown to result in desensitization. wikipedia.org The influx of calcium ions (Ca²⁺) through the nAChR channel itself or through voltage-gated calcium channels can also regulate the recovery from desensitization, suggesting a feedback mechanism. physiology.org

Table 2: Desensitization Kinetics of Human α4β2-nAChRs

| Agonist | Desensitization Phase | Time Constant (τ) | Reference |

|---|---|---|---|

| Acetylcholine (ACh) | Fast | ~60-75 ms (B15284909) (lifted cells) | nih.gov |

| Acetylcholine (ACh) | Slow | ~700-950 ms (lifted cells) | nih.gov |

| This compound | Fast | ~60-75 ms (lifted cells) | nih.gov |

| This compound | Slow | ~700-950 ms (lifted cells) | nih.gov |

Receptor Upregulation Phenomena in Response to this compound Exposure

A distinctive characteristic of this compound's interaction with nAChRs, particularly the α4β2 subtype, is the paradoxical upregulation of receptor binding sites following chronic exposure. jneurosci.orgnih.gov Unlike the typical downregulation observed with many other receptors after prolonged agonist stimulation, chronic this compound administration leads to an increase in the number of high-affinity binding sites in the brain. nih.govjneurosci.org This phenomenon has been observed in postmortem human brains of smokers and in animal models. nih.gov

The mechanisms underlying this compound-induced upregulation are multifaceted and primarily post-translational, as chronic this compound exposure does not typically alter the mRNA levels of nAChR subunits. jneurosci.orgnih.gov Key proposed mechanisms include:

Pharmacological Chaperoning: this compound can act as a chaperone within the endoplasmic reticulum (ER), binding to partially assembled receptor subunits. nih.govtrdrp.org This binding is thought to stabilize the receptor structure, enhance the maturation process, and increase the assembly of functional pentameric receptors. trdrp.org

Altered Receptor Trafficking and Turnover: Chronic this compound exposure can lead to a decrease in the degradation rate of surface receptors and an increase in the exocytic trafficking of receptors to the cell surface. nih.govnih.gov Studies have shown that this compound exposure prolongs the presence of α4β2 receptors, and a significant portion of the upregulated receptors are found intracellularly. nih.govtrdrp.org

Conformational Stabilization: this compound exposure may slowly stabilize α4β2 receptors in a high-affinity, desensitized state. jneurosci.org This conformational change could contribute to the increased binding of radiolabeled agonists observed in upregulation studies. nih.gov

Functionally, this upregulation results in an increased population of receptors that, while potentially desensitized in the continuous presence of this compound, become "hyperfunctional" upon this compound removal, showing higher apparent affinity for ACh and generating larger currents with less desensitization. jneurosci.orgnih.gov Upregulation kinetics appear to be biphasic, involving a rapid, transient process linked to conformational changes and a more sustained, long-lasting process associated with an increase in the total number of receptor proteins due to decreased degradation. nih.govjneurosci.org

Post-Receptor Signal Transduction Pathways

Ion Channel Permeability and Cationic Flux (Na+, Ca2+, K+)

Upon activation by this compound, the nAChR undergoes a conformational change that opens its central pore, which functions as a non-selective cation channel. wikipedia.org This allows the passage of positively charged ions across the cell membrane, primarily sodium (Na⁺), potassium (K⁺), and to a varying extent, calcium (Ca²⁺). wikipedia.orgjove.commdpi.com The net flow of these cations is directed inward, causing a depolarization of the plasma membrane and generating an excitatory postsynaptic potential in neurons. wikipedia.org

The permeability of the nAChR channel to different cations is determined by its subunit composition. While generally permeable to both Na⁺ and K⁺, the relative permeability can vary. wikipedia.orgembopress.orgstackexchange.com Some studies suggest a slightly higher permeability for potassium over sodium. stackexchange.com

Of particular significance is the channel's permeability to Ca²⁺. researchgate.net Different nAChR subtypes exhibit differential permeability to calcium. capes.gov.brnih.gov The homomeric α7 nAChR subtype is notable for having one of the highest permeabilities to Ca²⁺ among all nAChRs, comparable to that of NMDA receptors. researchgate.netcapes.gov.brnih.gov Heteromeric receptors also allow Ca²⁺ passage, and the inclusion of the α5 subunit in α4β2 or α3β4 receptors can influence Ca²⁺ permeability. mdpi.com This direct influx of Ca²⁺ through the nAChR channel is a critical first step in initiating intracellular signaling events. capes.gov.brnih.gov

Table 3: Relative Calcium Permeability of Neuronal nAChR Subtypes

| nAChR Subtype | Relative Ca²⁺ Permeability (PCa/PNa Ratio) | Key Characteristic | Reference |

|---|---|---|---|

| Homomeric α7 | >10 | One of the highest Ca²⁺ permeabilities among nAChRs. | nih.gov |

| Heteromeric α9/α10 | >10 | High Ca²⁺ permeability. | nih.gov |

| Heteromeric non-α7 (e.g., α4β2, α3β4) | ~2 | Lower Ca²⁺ permeability compared to α7. | nih.gov |

Intracellular Signaling Cascades Triggered by nAChR Activation

The activation of nAChRs by this compound initiates a cascade of intracellular signaling events, primarily driven by the resulting ionic flux, especially the increase in intracellular calcium concentration. wikipedia.orgresearchgate.net This elevation of cytoplasmic calcium can occur through three principal mechanisms:

Direct Ca²⁺ Influx: Calcium ions enter the cell directly through the nAChR channel pore itself. nih.govnih.gov This is particularly efficient through subtypes with high calcium permeability, such as the α7 nAChR. capes.gov.brnih.gov

Indirect Ca²⁺ Influx: The depolarization caused by the primary influx of Na⁺ and other cations activates voltage-dependent calcium channels (VDCCs), leading to a secondary, often larger, influx of Ca²⁺ into the cell. nih.govresearchgate.netnih.gov

Calcium-Induced Calcium Release (CICR): The initial rise in cytoplasmic Ca²⁺ from both direct and indirect influx can trigger the release of even more calcium from intracellular stores, such as the endoplasmic reticulum (ER). nih.govnih.gov This release is mediated by ryanodine (B192298) receptors and inositol (B14025) (1,4,5)-triphosphate receptors (IP₃Rs). nih.govmdpi.com

These nAChR-mediated calcium signals are complex and can be highly specific depending on the cell type, receptor location, and subtype involved. nih.gov The resulting downstream signaling events can be grouped by their timescale:

Instantaneous Effects: Occurring within milliseconds, such as the direct modulation of neurotransmitter release at presynaptic terminals. nih.govnih.gov

Short-Term Effects: These include the modulation of enzyme activity and receptor function, such as the recovery from desensitization through cellular signaling cascades. nih.govnih.gov

Long-Term Effects: These involve changes in gene expression, leading to lasting modifications in neuronal structure and function, such as neuroprotection. wikipedia.orgnih.govnih.gov

For example, Ca²⁺ influx can activate various protein kinases, including protein kinase C (PKC), which in turn can phosphorylate nAChRs and other target proteins, influencing receptor trafficking and function. nih.gov Furthermore, signaling pathways such as the Ras-MAPK axis can be engaged, impacting fundamental cellular processes. mdpi.com

Neurobiological Mechanisms of Nicotine Action

Modulation of Neurotransmitter Systems

Nicotine's psychoactive effects stem from its ability to bind to nicotinic acetylcholine (B1216132) receptors (nAChRs), which are widely distributed throughout the brain. nih.gov This interaction triggers the release of a variety of neurotransmitters, leading to complex and widespread effects on neuronal activity and behavior. nih.govyoutube.com

Dopaminergic System

The dopaminergic system, particularly the mesolimbic pathway, is central to the rewarding and reinforcing effects of This compound (B1678760). nih.govsoton.ac.uk this compound's influence on this system is a key driver of tobacco dependence.

The mesolimbic reward pathway, a critical brain circuit in processing rewarding experiences, is robustly activated by this compound. youtube.comyoutube.com This pathway primarily consists of dopaminergic neurons originating in the Ventral Tegmental Area (VTA) that project to the Nucleus Accumbens (NAc). nih.govyoutube.com When this compound activates this pathway, it triggers the release of dopamine (B1211576) in the NAc, which is associated with feelings of pleasure, well-being, and motivation. youtube.comhealthline.comyoutube.com This dopamine release reinforces the behaviors associated with this compound intake. soton.ac.uk The activation of the mesolimbic pathway is considered a fundamental mechanism underlying the addictive potential of many drugs of abuse, including this compound. youtube.com

This compound directly excites dopamine-producing neurons within the Ventral Tegmental Area (VTA). youtube.comnih.gov It binds to nAChRs located on the cell bodies and dendrites of these neurons, causing them to fire more frequently. nih.govnih.gov Research has identified specific nAChR subtypes, particularly those containing α4, β2, and α6 subunits (e.g., α4β2, α6β2), as being crucial for mediating these effects. youtube.comnih.govnih.gov The binding of this compound to these receptors leads to depolarization of the dopaminergic neurons, resulting in an increased rate of action potentials that are transmitted to their projection areas. youtube.com Interestingly, this compound also influences VTA neurons that project to different areas in distinct ways; it activates VTA neurons projecting to the Nucleus Accumbens while inhibiting those that project to the amygdala, a region involved in anxiety. nih.gov

The increased firing of VTA dopamine neurons leads directly to a surge of dopamine release in the Nucleus Accumbens (NAc). nih.govnih.govfrontiersin.orgnih.gov This flood of dopamine in the NAc is a critical event in producing the rewarding effects of this compound. soton.ac.ukfrontiersin.org Studies using techniques like in vivo microdialysis have demonstrated that systemic administration of this compound dose-dependently increases dopamine concentrations in the NAc. nih.gov The magnitude and duration of this dopamine release, which can last for over an hour after this compound exposure, are thought to be central to the development and maintenance of this compound dependence. nih.gov In addition to direct stimulation, this compound also facilitates dopamine release by increasing the release of glutamate (B1630785) (an excitatory neurotransmitter) and, with long-term use, by inhibiting the release of GABA (an inhibitory neurotransmitter), further amplifying the excitatory signal on dopamine neurons. nih.govyoutube.com

| Brain Region | Key Nicotinic Receptors | Effect of this compound | Neurotransmitter Released |

| Ventral Tegmental Area (VTA) | α4β2, α6β2, α7 | Increased firing of dopamine neurons | Dopamine, Glutamate |

| Nucleus Accumbens (NAc) | N/A (Receives input from VTA) | Increased dopamine levels | Dopamine |

| Amygdala | β2-containing nAChRs | Inhibition of VTA-amygdala pathway | Dopamine (reduced) |

Cholinergic System (beyond nAChRs)

While this compound's primary action is as an agonist at nAChRs, this interaction precipitates broader changes within the cholinergic system itself. youtube.com The cholinergic system uses acetylcholine (ACh) as its primary neurotransmitter and is integral to cognitive functions like learning and memory. nih.gov this compound exposure can lead to a dysregulation of this system. For instance, in adult rats, this compound withdrawal is associated with an increase in extracellular ACh levels in the Nucleus Accumbens. karger.com Furthermore, studies have shown that this compound can alter the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh. karger.com Research has also identified functionally active cholinergic signaling mechanisms within the choroid plexus, a tissue responsible for producing cerebrospinal fluid, indicating that this compound can directly modulate its function through nAChRs located there. nih.gov These findings suggest that this compound's impact extends beyond simple receptor binding to induce adaptive changes in the synthesis, release, and degradation of acetylcholine. karger.com

Serotonergic System

This compound exerts a complex, multifaceted influence on the serotonergic system, which is involved in mood regulation, impulsivity, and sleep. The effects appear to be dependent on the duration of this compound exposure.

Acute Effects : Acute administration of this compound has been shown to increase the release of serotonin (B10506) (also known as 5-hydroxytryptamine or 5-HT). nih.govpsychiatryonline.org This acute increase in serotonergic activity may contribute to the mood-elevating effects reported by some users. ijbcp.com

Chronic Effects : In contrast, chronic this compound administration can lead to a depletion of serotonin in certain brain regions, such as the hippocampus, and reduce the firing rate of serotonergic neurons. psychiatryonline.org Long-term human smokers have been found to have lower concentrations of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in postmortem studies. psychiatryonline.org Furthermore, cessation of chronic this compound use can result in a state of increased sensitivity in certain serotonin receptors (specifically 5-HT2 receptors) and a decrease in serotonin turnover, which may be related to withdrawal symptoms. nih.gov Developmental exposure to this compound during adolescence can also reprogram the long-term response of serotonin systems to the drug when administered later in life. karger.com

| Exposure Type | Effect on Serotonin (5-HT) Release | Effect on Serotonin System |

| Acute | Increase | Transient elevation in mood |

| Chronic | Decrease / Depletion | Reduced firing of serotonergic neurons, lower 5-HT and 5-HIAA levels |

| Withdrawal | Decreased 5-HT Turnover | Increased sensitivity of 5-HT2 receptors |

Noradrenergic System

This compound potently stimulates the noradrenergic system, leading to an increased release of norepinephrine (B1679862) (NE) in various brain regions, including the hippocampus, amygdala, and hypothalamus. nih.govnih.gov This release is primarily mediated by this compound binding to nAChRs located on or near the terminals of noradrenergic neurons. nih.gov Research indicates that the stimulation of NE release in the amygdala and hippocampus originates from the activation of nAChRs in the brainstem, where noradrenergic cell bodies are located. nih.gov The specific nAChR subtypes containing subunits like α3 are thought to be involved in this process. nih.gov This surge in norepinephrine contributes to the heightened arousal and alertness reported by this compound users. youtube.comyoutube.com

GABAergic System (Gamma-Aminobutyric Acid)

This compound's influence on the GABAergic system, the primary inhibitory network in the brain, is multifaceted. Acutely, this compound can enhance the release of GABA by activating presynaptic nAChRs on GABAergic nerve terminals. nih.govnih.gov Studies have shown that this compound can increase the brain's synthesis rate of GABA. sciencedaily.com However, a key aspect of this compound's action is the differential desensitization of nAChRs. The nAChRs on GABAergic neurons (often α4β2 subtypes) desensitize more rapidly upon continuous exposure compared to those on glutamatergic neurons. researchgate.net This rapid desensitization leads to a reduction in GABA's inhibitory influence, which in turn disinhibits and excites postsynaptic neurons, such as dopamine neurons in the brain's reward pathways. researchgate.netconsensus.app This transient enhancement followed by a depression of GABAergic inhibition is a critical mechanism in this compound's neurobiology. consensus.app

Glutamatergic System

This compound robustly enhances the activity of the glutamatergic system, the brain's main excitatory pathway. nih.gov This effect is largely driven by the activation of presynaptic nAChRs, particularly the α7 subtype, which are highly permeable to calcium. nih.govfrontiersin.org The binding of this compound to these receptors facilitates calcium influx into the presynaptic terminal, promoting the release of glutamate. nih.gov This increased glutamatergic transmission has been observed in critical brain areas such as the prefrontal cortex, ventral tegmental area (VTA), hippocampus, and nucleus accumbens. nih.govnih.govconsensus.app Chronic this compound exposure can induce adaptive changes in this system, including altering the expression of postsynaptic glutamate receptors like NMDA and AMPA, which are fundamental to synaptic plasticity. nih.govnih.gov

Endogenous Opioid System

There is significant interaction between this compound and the endogenous opioid system. Systemic administration of this compound has been shown to elicit the release of endogenous opioid peptides, such as endorphins and enkephalins, in the brain and spinal cord. nih.govjst.go.jpresearchgate.net This effect appears to be mediated primarily through the activation of α7 nAChRs. nih.govjst.go.jp Research using knockout mice has demonstrated that mu-opioid receptors are integral to some of this compound's effects. nih.gov Furthermore, chronic this compound administration has been found to cause an up-regulation of mu-opioid receptors in the striatum. nih.gov This interplay suggests that some of this compound's reinforcing properties may be co-opted or modulated by the brain's own opioid system.

Catecholamine Release from Adrenal Medulla

Beyond the central nervous system, this compound directly stimulates the adrenal glands, specifically the adrenal medulla. nih.govechelon.health This stimulation triggers the release of catecholamines, primarily epinephrine (B1671497) (adrenaline) and norepinephrine (noradrenaline), into the bloodstream. youtube.comechelon.healthnih.gov this compound acts on nAChRs located on the adrenal medullary chromaffin cells, which function similarly to postganglionic sympathetic neurons. youtube.com The subsequent release of these catecholamines is responsible for many of this compound's peripheral physiological effects, including increased heart rate, blood pressure, and blood glucose levels. nih.gov

Table 1: Summary of this compound's Effects on Key Neurotransmitter Systems

| System | Primary nAChR Subtypes Involved | Effect on Neurotransmitter Release | Key Brain Regions Affected |

|---|---|---|---|

| Noradrenergic | α3-containing subtypes nih.gov | Increase | Hippocampus, Amygdala, Hypothalamus nih.govnih.gov |

| GABAergic | α4β2 nih.govresearchgate.net | Initial increase, followed by decrease due to rapid receptor desensitization researchgate.netconsensus.app | Ventral Tegmental Area (VTA) nih.govnih.gov |

| Glutamatergic | α7 nih.govnih.govconsensus.app | Sustained Increase | Prefrontal Cortex, VTA, Nucleus Accumbens nih.govnih.govconsensus.app |

| Endogenous Opioid | α7 nih.govjst.go.jp | Increase | Striatum, Supraspinal cord nih.govnih.gov |

| Adrenal Catecholamines | Chromaffin cell nAChRs | Increase (Systemic Release) | Adrenal Medulla nih.govechelon.health |

Neurophysiological Alterations in Brain Circuitry